(S)-1,2-Butanediol

Descripción

Overview of Chiral Diols in Chemical Science

Chiral diols are organic molecules that contain two hydroxyl (-OH) groups and at least one stereocenter, making them non-superimposable on their mirror images. alfachemic.comacs.org These compounds, including (S)-1,2-Butanediol, are pivotal in many areas of chemical science. alfachemic.com They serve as fundamental building blocks and intermediates in the synthesis of a wide array of complex molecules. alfachemic.comacs.orgdlut.edu.cn

The presence and spatial arrangement of the two hydroxyl groups allow chiral diols to act as versatile ligands and catalysts in asymmetric synthesis. alfachemic.com This capability is crucial for creating a chiral environment during a chemical reaction, which can selectively produce one enantiomer over the other. alfachemic.com Asymmetric synthesis is a cornerstone of modern chemistry, with applications ranging from drug development to the creation of advanced materials. alfachemic.comrsc.org

Chiral diols are involved in numerous life processes and are key components in the synthesis of other important chiral compounds like chiral diamines and diphosphines. alfachemic.com Their utility extends to fields such as medicine, food science, agriculture, and the development of functional materials. alfachemic.comacs.org The synthesis of enantiomerically pure diols is a significant area of research, with methods such as asymmetric dihydroxylation and the epoxidation of olefins being prominent strategies. alfachemic.comnih.gov

Key Properties of this compound:

| Property | Value |

| Synonyms | (S)-1,2-Butylene glycol, (S)-1,2-Dihydroxybutane |

| CAS Number | 73522-17-5 |

| Molecular Formula | C4H10O2 |

| Molecular Weight | 90.12 g/mol |

| Appearance | Colorless or slightly yellow clear liquid |

| Density | 1 g/mL |

| Boiling Point | 55 °C / 0.7 mmHg |

| Optical Rotation | [α]20/D = -15 to -18 ° (c=3 in EtOH) |

The data in this table is sourced from reference chemimpex.com.

Significance of Chirality in Pharmaceutical and Agrochemical Synthesis

Chirality, the "handedness" of molecules, is a fundamental concept in the development of pharmaceuticals and agrochemicals. rsc.orgchiralpedia.comchiralpedia.com The biological systems in the human body and in nature, such as enzymes and receptors, are themselves chiral. chiralpedia.comveranova.com This means they often interact differently with the two enantiomers (mirror-image isomers) of a chiral molecule. chiralpedia.comveranova.com

In the pharmaceutical industry, it is well-established that the two enantiomers of a chiral drug can have vastly different pharmacological effects. rsc.orgchiralpedia.com One enantiomer may provide the desired therapeutic benefit, while the other could be inactive or, in some cases, cause harmful side effects. chiralpedia.comresearchfloor.org A classic example that highlighted the critical importance of chirality is the drug thalidomide, where one enantiomer was effective as a sedative while the other had severe teratogenic effects. chiralpedia.comresearchfloor.org Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in the early 1990s for the development of single-enantiomer drugs. rsc.orgveranova.com The use of single-enantiomer, or enantiomerically pure, drugs can lead to improved therapeutic indices, simpler pharmacokinetics, and a better safety profile. chiralpedia.com

Similarly, in the field of agrochemicals, chirality plays a crucial role in the efficacy and environmental impact of products like herbicides, pesticides, and fungicides. chiralpedia.comresearchgate.net Often, only one enantiomer of a chiral agrochemical is responsible for the desired activity against a target pest or weed. chiralpedia.comresearchgate.net The other enantiomer may be inactive, less active, or even harmful to non-target organisms such as pollinators or beneficial soil microbes. chiralpedia.com For instance, the R-enantiomer of the fungicide metalaxyl (B1676325) is significantly more effective than its S-enantiomer. chiralpedia.com The use of single-enantiomer agrochemicals allows for more precise targeting, which can lead to reduced application rates, lower environmental impact, and improved sustainability in agriculture. chiralpedia.comacs.org

Historical Context of this compound Discovery and Early Research

The broader compound, 1,2-butanediol (B146104), was first described by the French chemist Charles-Adolphe Wurtz in 1859. wikipedia.org The industrial production of racemic 1,2-butanediol is typically achieved through the hydration of 1,2-epoxybutane (B156178). wikipedia.org

Early research into the enantiomers of 1,2-butanediol focused on separating the racemic mixture and developing methods for their stereoselective synthesis. A significant amount of research has been dedicated to the enzymatic synthesis of chiral diols. For example, early studies demonstrated the use of glycerol (B35011) dehydrogenase to catalyze the enantioselective reduction of 1-hydroxy-2-butanone to produce (R)-1,2-butanediol with high enantiomeric purity. harvard.edu Other research has explored the use of various microorganisms and enzymes for the stereospecific oxidation or reduction of related compounds to yield either the (R) or (S) enantiomer of 1,2-butanediol. mdpi.com

The development of efficient synthetic routes to enantiomerically pure this compound has been driven by its value as a chiral building block. chemimpex.com Its applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals have spurred ongoing research into more efficient and scalable production methods. chemimpex.commdpi.com

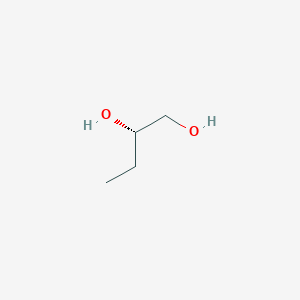

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-butane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRWNKZVCUKKSR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73522-17-5 | |

| Record name | (S)-1,2-Butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 1,2 Butanediol

Chemo-Catalytic Asymmetric Synthesis

The chemo-catalytic approach to (S)-1,2-butanediol primarily involves the asymmetric hydrogenation of prochiral ketones or the kinetic resolution of racemic diols. These methods rely on the use of chiral catalysts and ligands to control the stereochemical outcome of the reaction.

A principal strategy for the enantioselective production of this compound is the asymmetric hydrogenation of 1-hydroxy-2-butanone. This reaction requires a catalyst system that can differentiate between the two enantiotopic faces of the ketone, leading to the preferential formation of the (S)-alcohol. Another approach is the dynamic kinetic resolution of racemic α-substituted aldehydes or ketones, which combines a chemical or enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. sigmaaldrich.com

Ruthenium-based catalysts are commonly employed in the asymmetric hydrogenation of ketones. Chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, have been instrumental in achieving high enantioselectivity in these reactions. ethz.ch For instance, RuCl2[diphosphine][diamine] complexes have been effective in the dynamic kinetic resolution of α-substituted ketones. sigmaaldrich.com The choice of ligand is critical, as it creates a chiral environment around the metal center, dictating the stereochemical pathway of the hydrogenation. For example, while rhodium catalysts with chiral phosphines are effective for some substrates, ruthenium(II) catalysts with BINAP ligands can lead to the opposite enantiomer. ethz.ch The development of tridentate f-amphox ligands in combination with iridium has also shown great promise for the asymmetric hydrogenation of α-hydroxy ketones, yielding chiral 1,2-diols with excellent enantiomeric excess. rsc.org

The following table provides an overview of catalyst systems used for the synthesis of chiral diols, which are relevant to the synthesis of this compound.

| Catalyst System | Ligand Type | Substrate Type | Relevance to this compound Synthesis |

| Ruthenium(II) Complexes | Chiral Diphosphine Ligands (e.g., BINAP) | α-Substituted Ketones | Asymmetric hydrogenation of 1-hydroxy-2-butanone |

| Iridium Complexes | Tridentate f-amphox Ligands | α-Hydroxy Ketones | Potential for high enantioselectivity in 1,2-diol synthesis |

| Ruthenium-JOSIPHOS Complexes | JOSIPHOS Ligands | Alcohols and Allenes | C-C bond formation to create homoallylic alcohols as precursors |

The stereochemical outcome of chemo-catalytic syntheses is highly dependent on the reaction conditions. Factors such as temperature, pressure, solvent, and the nature of the base used can significantly influence the enantioselectivity. For instance, in the asymmetric hydrogenation of racemic α-aryl aldehydes using chiral spiro ruthenium catalysts, the presence of a base like KOt-Bu is crucial. sigmaaldrich.com The optimization of these parameters is a key aspect of developing an efficient and highly stereoselective process. The choice of solvent can also play a significant role; for example, ethereal solvents like cyclopentyl methyl ether (CPME) have been shown to be effective in certain asymmetric catalytic reactions. mdpi.com

Catalytic Systems and Ligands

Biocatalytic and Biotechnological Production

Biocatalytic and biotechnological methods offer an alternative and often more sustainable route to this compound. These approaches utilize enzymes or whole microorganisms to catalyze the desired transformation with high specificity and under mild reaction conditions.

Enzymatic biotransformation for the production of this compound can be achieved through two main strategies: the enantioselective oxidation of a racemic mixture of 1,2-butanediol (B146104) or the asymmetric reduction of a prochiral ketone.

One prominent method is the kinetic resolution of racemic 1,2-butanediol. This involves using an enzyme that selectively oxidizes the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. Butanediol (B1596017) dehydrogenases (BDHs) are key enzymes in this process. For example, a (2S,3S)-butanediol dehydrogenase from Serratia sp. T241 has been shown to primarily convert this compound into 1-hydroxy-2-butanone, which indicates its potential for the resolution of racemic 1,2-butanediol. mdpi.commdpi.com Conversely, a (2R,3R)-BDH from the same organism preferentially oxidizes the (R)-enantiomer, which would be the preferred enzyme for producing this compound from a racemate. mdpi.commdpi.com In one study, the use of a whole-cell biocatalyst of recombinant E. coli co-expressing (2R, 3R)-BDH, NADH oxidase, and hemoglobin protein allowed for the chiral resolution of a 1,2-butanediol mixture, yielding this compound with 100% purity. mdpi.com

Another approach is the microbial stereoinversion of racemic 1,2-diols. Some microorganisms can convert the (R)-enantiomer of a 1,2-diol into the (S)-enantiomer, leading to a theoretical yield of 100% for the (S)-form. This process typically involves an oxidation of the (R)-diol to the corresponding hydroxyketone, followed by a stereoselective reduction to the (S)-diol. tandfonline.com Candida parapsilosis has been shown to be effective in this type of stereoinversion for various 1,2-diols. tandfonline.com

The following table summarizes the enzymatic approaches for this compound production.

| Enzyme/Biocatalyst | Strategy | Substrate | Product | Enantiomeric Purity |

| (2R,3R)-Butanediol Dehydrogenase (from Serratia sp. T241) in recombinant E. coli | Kinetic Resolution | Racemic 1,2-Butanediol | This compound | 100% mdpi.com |

| Candida parapsilosis | Microbial Stereoinversion | Racemic 1,2-Pentanediol | (S)-1,2-Pentanediol | 100% tandfonline.com |

The de novo biosynthesis of 1,2-butanediol from renewable feedstocks like glucose is a promising and sustainable production method. As there is no known natural metabolic pathway for 1,2-butanediol, this requires the design and implementation of artificial pathways in microbial hosts, typically Escherichia coli. nih.gov

One strategy involves extending the L-threonine synthesis pathway. nih.gov By introducing two artificial metabolic modules, L-threonine can be sequentially converted into 2-hydroxybutyric acid and then to 1,2-butanediol. nih.gov Through screening of key enzymes and enhancing the L-threonine synthesis module, an engineered E. coli strain was able to produce 0.15 g/L of 1,2-butanediol from glucose. nih.gov

Another approach for the synthesis of (S)-1,2-propanediol, a related compound, involves the use of lactic acid isomers as intermediates. unl.edu This strategy has been shown to produce the (S)-isomer with high optical purity (99.3% ee). unl.edu Similar pathway engineering could be applied for the production of this compound. To improve the production of the target diol, metabolic engineering strategies often involve the knockout of competing pathways to redirect the carbon flux towards the desired product. nih.gov

The following table highlights key findings in the metabolic engineering of E. coli for diol production.

| Engineered Strain | Pathway Strategy | Substrate | Product | Titer/Yield | Optical Purity |

| E. coli | L-threonine pathway extension | Glucose | 1,2-Butanediol | 0.15 g/L nih.gov | Not specified |

| E. coli | Lactic acid intermediate pathway | Glucose | (S)-1,2-Propanediol | 9.3 g/L unl.edu | 99.3% ee unl.edu |

Enzymatic Biotransformation

Chiral Resolution Techniques

Chiral resolution techniques are methods that separate a racemate into its individual enantiomers. For 1,2-butanediol, these methods often exploit the differential interaction of the enantiomers with a chiral resolving agent or catalyst, leading to separable products or the selective transformation of one enantiomer.

Enzymes, due to their inherent stereospecificity, are highly effective catalysts for the kinetic resolution of racemic alcohols. rsc.org In a kinetic resolution, one enantiomer in a racemic mixture reacts at a significantly faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. diva-portal.org

Dehydrogenase-Catalyzed Oxidation

A notable method involves the use of stereospecific butanediol dehydrogenases (BDH). Researchers have utilized enzymes from Serratia sp. T241 for the chiral resolution of racemic 1,2-butanediol. mdpi.comresearchgate.net Specifically, the (2R, 3R)-BDH enzyme selectively oxidizes (R)-1,2-butanediol to 1-hydroxy-2-butanone, leaving the desired this compound unreacted and in high purity. mdpi.com

In a study using engineered Escherichia coli cells co-expressing (2R, 3R)-BDH, NADH oxidase, and hemoglobin protein, a racemic mixture of 1,2-butanediol was successfully resolved. mdpi.com Starting with a 300 mM 1,2-butanediol mixture, the biocatalyst selectively converted the (R)-enantiomer, yielding 135.68 mM of this compound with 100% purity. mdpi.comresearchgate.net This whole-cell biocatalysis approach demonstrates a potent pathway for producing the (S)-isomer.

Similarly, glycerol (B35011) dehydrogenase (GDH) has been employed for the oxidative resolution of 1,2-butanediol. harvard.edu This process also relies on the enantioselective oxidation of one isomer, allowing for the recovery of the other. harvard.edu

Microbial Stereoinversion

An exceptionally efficient method for producing this compound is microbial stereoinversion. This process goes beyond the 50% theoretical yield limit of conventional kinetic resolution. Certain microorganisms can selectively oxidize the (R)-enantiomer to an intermediate ketone (1-hydroxy-2-pentanone in the case of the studied pentanediol) and subsequently reduce this ketone to the (S)-enantiomer. tandfonline.com

A study found that the microorganism Candida parapsilosis could produce (S)-1,2-pentanediol from its racemate with a molar yield of 93% and an enantiomeric excess of 100%. tandfonline.com This principle of stereoinversion has been applied to a range of 1,2-diols, including 1,2-butanediol, providing a high-yield route to the (S)-isomer. tandfonline.com For this compound, a yield of 56% with an enantiomeric excess of 79% was achieved using this method. tandfonline.com

| Method | Biocatalyst | Initial Substrate | Product | Yield/Concentration | Product Purity (e.e.) | Source |

|---|---|---|---|---|---|---|

| Selective Oxidation | Engineered E. coli expressing (2R, 3R)-BDH | 300 mM (±)-1,2-Butanediol | This compound | 135.68 mM | 100% | mdpi.comresearchgate.net |

| Microbial Stereoinversion | Lodderomyces elongisporus IFO 1676 | (±)-1,2-Butanediol | This compound | 56% | 79% | tandfonline.com |

Beyond enzymatic methods, other advanced techniques are available for the resolution of racemic 1,2-butanediol. These often involve non-enzymatic catalysts or chemical derivatization.

Non-Enzymatic Catalytic Kinetic Resolution

Non-enzymatic kinetic resolution utilizes chiral metal complexes to catalyze the transformation of one enantiomer preferentially. A study demonstrated the kinetic resolution of racemic 1,2-diols through benzoylation catalyzed by a nitrogen-tethered bisimidazoline-copper(I) chloride complex. clockss.org In this process, the reaction of racemic 1,2-diols with a benzoylating agent in the presence of the chiral catalyst resulted in the formation of an enantioenriched benzoylated secondary alcohol. clockss.org This method provides a valuable non-enzymatic route for accessing chiral 1,2-diols, with enantiomeric excesses of up to 79% being achieved for the resulting ester. clockss.org

Resolution via Diastereomer Formation

A classical and robust method for chiral resolution involves covalently bonding the racemic mixture with a single enantiomer of a chiral auxiliary agent. tcichemicals.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard laboratory techniques such as crystallization or chromatography (e.g., HPLC). diva-portal.orgtcichemicals.com After separation, the chiral auxiliary is cleaved from the separated diastereomers to yield the pure enantiomers of the original compound. tcichemicals.com For alcohols like 1,2-butanediol, chiral carboxylic acids are often used as derivatizing agents. tcichemicals.com

Direct Chromatographic Resolution

Modern chromatographic techniques offer a direct method for separating enantiomers without prior derivatization. wvu.edu This is achieved by using a chiral stationary phase (CSP) in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column. wvu.eduresearchgate.net The enantiomers of the racemic mixture interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and thus be separated. wvu.edu While often used for analytical purposes to determine enantiomeric purity, preparative-scale chiral chromatography can be employed to isolate significant quantities of a pure enantiomer. tcichemicals.com

Advanced Derivatization and Chemical Transformations of S 1,2 Butanediol

Synthesis of Chiral Derivatives and Intermediates

The utility of (S)-1,2-butanediol as a chiral precursor is well-documented in the synthesis of a wide array of derivatives and intermediates. chemimpex.com Its ready availability and defined stereochemistry make it an attractive starting point for constructing molecules with multiple chiral centers or specific biological functions.

This compound is a foundational element in the enantioselective synthesis of complex natural and non-natural products. Its fixed chirality is transferred through a series of reactions to the target molecule, ensuring the desired stereoisomer is produced.

A notable example is the synthesis of all four stereoisomers of coronamic acid, a component of the phytotoxin coronatine. The synthesis begins with the appropriate enantiomer of 1,2-butanediol (B146104), which is derived from either (S)- or (R)-malic acid to ensure high optical purity. tandfonline.com The transformation from this compound involves several key steps, demonstrating how the initial chirality is preserved and used to direct the formation of new stereocenters. tandfonline.com

The general pathway from (S)-malic acid to this compound and its subsequent conversion illustrates a strategic approach to chiral synthesis. The diol is first converted to an alkyl iodide, which then undergoes hydride reduction and acidic hydrolysis to yield the target this compound. tandfonline.com This chiral diol is then transformed into a cyclic sulfate (B86663), a critical intermediate for the stereospecific cyclopropanation step. tandfonline.com

| Step | Reaction/Reagents | Intermediate/Product | Overall Yield (from malic acid) |

| 1 | Conversion of (S)-malic acid to 1,2-diol 3-pentylidene acetal | (S)-1,2-diol 3-pentylidene acetal | - |

| 2 | Conversion to alkyl iodide (I₂, Ph₃P, imidazole) | Alkyl iodide derivative | - |

| 3 | Hydride reduction (LiAlH₄) and acidic hydrolysis (p-TsOH) | This compound | 52% |

| 4 | Conversion to cyclic sulfate (SOCl₂, RuCl₃, NaIO₄) | Cyclic sulfate of this compound | Quantitative |

| 5 | Cyclopropanation (Dibenzyl malonate, NaH) | Dibenzyl cyclopropane (B1198618) dicarboxylate | Quantitative |

| 6 | Hydrolysis and Curtius rearrangement | Protected amino acid | - |

| 7 | Saponification and acidic hydrolysis | Coronamic acid isomer | High |

Table 1: Key steps in the enantioselective synthesis of a coronamic acid stereoisomer starting from (S)-malic acid, proceeding through the chiral intermediate this compound. The process highlights the conversion of the diol into a cyclic sulfate to facilitate a stereospecific cyclopropanation. tandfonline.com

The chiral scaffold of this compound is frequently exploited for the synthesis of biologically active compounds, particularly pharmaceuticals. Its structure is a key component in building the necessary stereochemistry required for a drug's efficacy. chemimpex.com

One of the most significant applications is in the synthesis of the antiepileptic drug Levetiracetam, which is the (S)-enantiomer of α-ethyl-2-oxo-pyrrolidine acetamide. ulb.ac.be While various synthetic routes exist, many rely on chiral intermediates that can be derived from this compound. For instance, (S)-2-aminobutanol, a direct precursor in some synthetic pathways for Levetiracetam, can be synthesized from this compound. google.com This transformation underscores the role of this compound as a fundamental chiral building block.

Furthermore, research has pointed towards the use of functionalized optically active butanediol (B1596017) derivatives as precursors for important chiral acyclic nucleoside analogues, which are a class of compounds with significant antiviral and anticancer potential. jlu.edu.cn

| Starting Material | Key Intermediate | Target Compound Example | Biological Activity |

| This compound | (S)-2-Aminobutanol | Levetiracetam | Anticonvulsant, Antiepileptic ulb.ac.beresearchgate.net |

| This compound | Functionalized butanediol derivatives | Acyclic Nucleoside Analogues | Antiviral, Anticancer jlu.edu.cn |

| This compound | (S)-Coronamic Acid | Coronatine (component) | Phytotoxin tandfonline.com |

Table 2: Examples of biologically active compounds synthesized from derivatives of this compound, highlighting its role as a versatile chiral starting material.

In polymer chemistry, 1,2-butanediol is utilized as a raw material for producing polyester (B1180765) polyols. m-chemical.co.jp These polyols are crucial monomers in the manufacture of various polymers, most notably polyurethanes. chemimpex.comescholarship.org The reaction typically involves a polycondensation reaction between the diol and a dicarboxylic acid, such as adipic acid or phthalic acid. m-chemical.co.jp

The use of the chiral this compound in these reactions can introduce chirality into the polymer backbone, potentially influencing the material's final properties, such as its thermal behavior, mechanical strength, and biodegradability. While much of the industrial production uses racemic 1,2-butanediol, the application of its enantiomerically pure forms is an area of growing research interest for creating specialty polymers with tailored characteristics. These resulting polyester polyols serve as the soft segment in polyurethane foams, adhesives, and coatings, contributing to their flexibility and durability. chemimpex.comescholarship.org The synthesis of bio-based Michael donors from fatty acid polyols for polymer development is another area where butanediol derivatives are relevant. mdpi.com

Derivatization for Biologically Active Compounds

Reaction Mechanisms and Stereochemical Outcomes in Derivatization

The stereochemistry of this compound is a controlling factor in its chemical transformations, dictating the spatial arrangement of the resulting products. Understanding the mechanisms of these reactions is crucial for predicting and achieving the desired stereochemical outcomes.

Stereospecific reactions are those in which different stereoisomers of a starting material react to give stereoisomerically different products. Enzymatic reactions are renowned for their high degree of stereospecificity, and several enzymes have been identified that act specifically on the (S)-enantiomer of 1,2-butanediol.

For example, a study on galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides found that the enzyme specifically oxidizes the S-enantiomer of various aliphatic diols, including 1,2-butanediol, leaving the (R)-enantiomer unreacted. nih.govresearchgate.net This enzymatic resolution is a powerful tool for obtaining optically pure (R)-1,2-butanediol from a racemic mixture.

Conversely, other enzymes selectively target the (S)-form for conversion. Research on enzymes from Serratia sp. T241 identified a (2S, 3S)-butanediol dehydrogenase ((2S, 3S)-BDH) that primarily converts (S)-1,2-BD into 1-hydroxy-2-butanone (HB). mdpi.com This high selectivity makes such enzymes valuable biocatalysts for producing specific chiral compounds. nih.govresearchgate.net

| Enzyme | Source Organism | Specific Substrate | Product |

| Galactitol Dehydrogenase (GDH) | Rhodobacter sphaeroides | This compound | 1-Hydroxy-2-butanone nih.govresearchgate.net |

| (2S, 3S)-Butanediol Dehydrogenase | Serratia sp. T241 | This compound | 1-Hydroxy-2-butanone mdpi.com |

| (S)-specific secondary alcohol dehydrogenase (CpSADH) | Candida parapsilosis | (S)-1,3-Butanediol | 4-hydroxy-2-butanone tandfonline.com |

| Butanediol Dehydrogenase (Bdh1p) | Saccharomyces cerevisiae | R-acetoin and S-acetoin | (2R,3R)-2,3-butanediol and meso-2,3-butanediol (B1221857) asm.org |

Table 3: A summary of enzymes demonstrating stereospecificity towards butanediol isomers, illustrating how biocatalysis can be used for the selective transformation of the (S)-enantiomer or related chiral alcohols.

Elucidating the reaction pathways and identifying key intermediates are fundamental to optimizing the synthesis of derivatives from this compound. The dehydration of 1,2-butanediol to produce 1,3-butadiene (B125203) (BD), an important commodity chemical, serves as an illustrative case.

Studies using catalysts like silica-supported cesium phosphate (B84403) (CsH₂PO₄/SiO₂) have proposed a reaction network involving several key intermediates. The proposed pathway suggests that the formation of 1,3-butadiene from 1,2-butanediol is not a direct elimination but proceeds through a sequence of steps. oup.com The initial step is believed to be the formation of 1,2-epoxybutane (B156178) via an acid-base concerted mechanism. oup.com This epoxide, along with 2-buten-1-ol (crotyl alcohol), acts as a crucial intermediate that is subsequently converted to the final diene product. oup.comresearchgate.net

| Intermediate Compound | Proposed Formation Step |

| 1,2-Epoxybutane | Epoxidation of 1,2-Butanediol (initial step) oup.com |

| 2-Buten-1-ol (Crotyl alcohol) | Isomerization/rearrangement from 1,2-Butanediol or its derivatives oup.com |

| n-Butyraldehyde | Dehydration of 1,2-Butanediol researchgate.net |

| Butanone | Dehydration/rearrangement side product researchgate.net |

Table 4: Proposed intermediates in the catalytic dehydration of 1,2-Butanediol to 1,3-Butadiene and other products, based on mechanistic studies. oup.comresearchgate.net

Isotopic labeling studies have also been instrumental in uncovering reaction networks. For instance, in the reaction of 1,2-propanediol (a related diol) with ¹³C-labeled methanol, C-C coupling was observed to produce 1,2-butanediol and 2,3-butanediol (B46004), indicating complex reaction pathways involving dehydrogenation and nucleophilic attack. rsc.org Such detailed mechanistic studies are vital for the rational design of catalysts and reaction conditions to selectively synthesize desired derivatives from chiral diols like this compound.

Analytical Methodologies for Enantiomeric Purity and Characterization

Chromatographic Techniques

Chromatography excels at physically separating the enantiomers of a chiral compound, allowing for accurate quantification of enantiomeric excess (e.e.). This is typically achieved by using a chiral environment, either in the stationary phase or as a mobile phase additive, which interacts differently with each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess of chiral alcohols like 1,2-butanediol (B146104). The method relies on the differential interaction of the (S) and (R) enantiomers with a chiral stationary phase (CSP). diva-portal.org These CSPs are often based on polysaccharides, such as cellulose (B213188) or amylose, coated onto a silica (B1680970) support and derivatized to create chiral cavities.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP. diva-portal.org The stability of these complexes differs between the two enantiomers, leading to different retention times on the column. For instance, one enantiomer may fit more snugly into the chiral selector's structure, resulting in stronger interactions and a longer retention time, while the other enantiomer elutes more quickly. By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be calculated with high precision. diva-portal.org

Research on similar chiral diols demonstrates the effectiveness of this method. For example, the enantiomeric excess of various 1,2-diol compounds has been successfully determined using Chiralpak brand columns. rsc.org The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, and the flow rate are optimized to achieve baseline separation of the enantiomeric peaks. rsc.org

Table 1: Example HPLC Conditions for Chiral Diol Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak OD-H |

| Mobile Phase | Hexane: Isopropanol (98:2) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (t_R) | (R)-enantiomer: 33.61 min (minor) |

| (S)-enantiomer: 37.82 min (major) |

Data based on representative analysis of similar chiral diols. rsc.org

Gas Chromatography (GC) is another powerful tool for the analysis of stereoisomers, particularly for volatile compounds. gcms.cz For less volatile compounds like diols, derivatization is often necessary to increase their volatility and improve chromatographic performance. A common approach involves converting the enantiomers into diastereomers by reacting the sample with an enantiomerically pure chiral derivatizing agent. diva-portal.orgnih.gov These resulting diastereomers have different physical properties and can be separated on a standard achiral GC column. diva-portal.org

Alternatively, direct separation of enantiomers can be achieved using a chiral GC column, where the stationary phase itself is chiral. gcms.cz Cyclodextrin-based stationary phases are widely used for this purpose. gcms.cz The analysis of various diols, such as 1,2-propanediol and 1,3-butanediol (B41344), has been demonstrated using GC-Mass Spectrometry (GC-MS). nih.gov In these methods, the hydroxyl groups are derivatized, for instance with (S)-(+)-2-phenylbutyryl chloride, to form diastereomeric esters that can be readily separated and quantified. nih.gov

Table 2: GC Derivatization for Chiral Diol Analysis

| Step | Description |

|---|---|

| 1. Derivatization | Reaction of the 1,2-butanediol sample with an enantiomerically pure chiral derivatizing agent (e.g., (S)-(+)-2-phenylbutyryl chloride). nih.gov |

| 2. Formation | Creates a mixture of diastereomeric esters. |

| 3. Separation | The diastereomers are separated on a standard (achiral) capillary GC column. |

| 4. Quantification | The relative peak areas of the separated diastereomers correspond to the original enantiomeric ratio of the 1,2-butanediol. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Spectroscopic Methods

Spectroscopic techniques provide detailed structural information, including the absolute configuration of a chiral center, which is something chromatographic methods alone cannot determine.

While standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between enantiomers, it can be adapted to determine the absolute configuration of chiral molecules like (S)-1,2-Butanediol. The most common method involves the preparation of diastereomeric derivatives using a chiral derivatizing agent (CDA), such as methoxyphenylacetic acid (MPA). researchgate.netnih.gov

The diol is reacted with both the (R) and (S) enantiomers of the CDA to form two separate diastereomeric bis-ester samples, for example, bis-(R)-MPA and bis-(S)-MPA esters. researchgate.netresearchgate.net The ¹H NMR spectra of these two diastereomeric products will show slight differences in chemical shifts (δ) for the protons near the chiral center. By systematically comparing these spectra, specifically the calculated chemical shift differences (Δδ^RS = δ_S - δ_R), a correlation can be made to the absolute configuration of the original diol. researchgate.netresearchgate.net A graphical model based on the anisotropic effects of the CDA's phenyl ring allows for a reliable assignment of the (S) or (R) configuration at the chiral carbon. researchgate.net

Mass spectrometry (MS) is inherently "chiral-blind" because enantiomers have identical masses. researchgate.netunipd.it However, MS can be used for chiral analysis when coupled with a chiral separation technique (e.g., HPLC-MS, GC-MS) or through methods that induce chiral discrimination within the mass spectrometer. researchgate.netpolyu.edu.hk

One such stand-alone MS method involves the formation of diastereomeric complexes by introducing a chiral selector into the sample solution. unipd.itpolyu.edu.hk These complexes, formed between the chiral selector and the (R) and (S) enantiomers of the analyte, are then ionized. The resulting diastereomeric complex ions may exhibit different stabilities or fragmentation patterns when subjected to tandem MS (MS/MS). polyu.edu.hk By comparing the fragmentation spectra or the relative abundances of the diastereomeric adducts, chiral recognition can be achieved and, in some cases, the enantiomeric excess can be estimated. polyu.edu.hkpolyu.edu.hk

Vibrational Optical Activity (VOA) refers to spectroscopic techniques that measure the differential interaction of chiral molecules with left and right circularly polarized infrared light. researchgate.netrsc.org The two main VOA techniques are Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). rsc.org

VCD spectroscopy measures the difference in absorbance of left and right circularly polarized light by the vibrational modes of a molecule. acs.org For a chiral molecule like this compound, the VCD spectrum shows both positive and negative bands, creating a unique spectroscopic fingerprint. Its enantiomer, (R)-1,2-Butanediol, will produce an exact mirror-image spectrum. acs.org

The primary application of VCD in this context is the unambiguous determination of absolute configuration. rsc.org This is accomplished by comparing the experimentally measured VCD spectrum with theoretical spectra calculated using quantum chemistry methods, such as Density Functional Theory (DFT). acs.orgacs.org A theoretical spectrum is calculated for one of the enantiomers (e.g., the 'S' configuration). If the experimental spectrum matches the calculated spectrum for the (S)-enantiomer, then the absolute configuration is confirmed. acs.org This comparative method has been successfully applied to structurally similar diols, such as 2,3-butanediol (B46004) and trans-1,2-cyclohexanediol. acs.orgacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-1,2-Butanediol |

| 1,2-Propanediol |

| 1,3-Butanediol |

| 2,3-Butanediol |

| trans-1,2-Cyclohexanediol |

| Hexane |

| Isopropanol |

| Methoxyphenylacetic acid (MPA) |

Computational and Theoretical Studies of S 1,2 Butanediol

Conformational Analysis and Intramolecular Interactions

The flexibility of the (S)-1,2-butanediol molecule, which possesses four conformationally relevant three-fold rotational axes, gives rise to a complex conformational landscape with potentially 81 possible staggered orientations. researchgate.net Understanding the preferences for certain conformations is key to deciphering its chemical and physical properties.

A dominant feature governing the conformational preferences of this compound is the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This O-H···O interaction has a significant stabilizing effect. researchgate.net Theoretical studies have shown that the most stable conformers are those that facilitate this hydrogen bond. researchgate.net

A detailed theoretical investigation at the MP2 and DFT(B3LYP) levels of theory identified more than 20 distinct conformers of 1,2-butanediol (B146104) with relative energies within a 10 kJ mol⁻¹ range, which are expected to contribute significantly to the gas-phase equilibrium at room temperature. researchgate.net Of the 81 possible conformers, 24 are capable of forming this internal hydrogen bond. researchgate.net The stability of conformers with a gauche arrangement around the O-C-C-O dihedral angle is attributed to this attractive interaction. For instance, in the gas phase, simulations indicate that 1,2-butanediol will form an intramolecular hydrogen bond in 75% of cases, creating a stable five-membered ring structure. uark.eduacs.org

Experimental studies using matrix-isolation FTIR spectroscopy combined with theoretical calculations have confirmed these predictions. Massive conformational cooling during matrix deposition at 10 K resulted in the trapping of only five conformers from the complex gas-phase mixture. Further annealing of the matrix led to the conversion of these conformers into a single, most stable structure, highlighting the energetic favorability of a specific hydrogen-bonded conformation. researchgate.net

Mapping the potential energy surface (PES) is crucial for understanding the dynamics of conformational changes. For 1,2-butanediol, the PES is characterized by numerous minima corresponding to stable conformers, connected by transition states. The energy barriers for rotation around the HOCC, CCCC, and OCCO dihedral angles dictate the feasibility of interconversion between these conformers. researchgate.net

Calculations have been performed to determine the energy barriers for these intramolecular rotations. For example, potential energy profiles have been calculated at the DFT(B3LYP)/6-311++G(d,p) level of theory. researchgate.net To achieve more reliable energy values for these conformational interconversions, higher-level calculations, including geometry optimizations and vibrational frequency calculations at all stationary points, have been conducted. researchgate.net The zero-point corrected energy barriers, calculated at the MP2 level, provide quantitative insight into the kinetics of these processes. researchgate.net

| Interconversion Process | Calculated Barrier (MP2/6-311++G(d,p)) |

|---|---|

| Conformer 3 → Conformer 1 | 1.1 |

| Conformer 10 → Conformer 2 | 3.1 |

| Conformer 2 → Conformer 1 | 2.9 |

These relatively low energy barriers explain the dynamic equilibrium between multiple conformers observed at room temperature and the conformational relaxation to the most stable form observed in low-temperature matrix isolation experiments. researchgate.net

Intramolecular Hydrogen Bonding and Conformational Preferences

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of this compound, providing accurate predictions of its electronic structure, geometry, and energy.

Density Functional Theory (DFT) is a widely used method for studying butanediol (B1596017) isomers due to its favorable balance of computational cost and accuracy. acs.org The B3LYP functional, often paired with basis sets like 6-311++G**, has been successfully used for comprehensive conformational analyses. acs.orgresearchgate.net For instance, DFT calculations were employed to investigate the structures of 24 hydrogen-bonded conformers of 1,2-butanediol, optimizing their geometries at the B3LYP-D3/aug-cc-pVTZ level. researchgate.net

DFT has also been instrumental in studying the molecule in different environments. The B3LYP-D3(BJ) functional was used to create force field models to compute the hydration free energy of 1,2-butanediol, yielding a value of -34.44 kJ/mol, which shows good agreement with experimental data. uark.eduacs.org These studies highlight the importance of including empirical dispersion corrections (like D3) to accurately model non-covalent interactions, such as the intramolecular hydrogen bond. researchgate.net

| DFT Method | Application | Key Finding | Reference |

|---|---|---|---|

| Becke3LYP/6-311++G** | Conformational analysis | Computed weighted mean enthalpies for butanediol isomers in the gas state. acs.org | acs.org |

| B3LYP-D3/aug-cc-pVTZ | Geometry optimization | Optimized structures of 24 conformers capable of forming intramolecular hydrogen bonds. researchgate.net | researchgate.net |

| B3LYP-D3(BJ) | Hydration Free Energy (HFE) calculation | Predicted an HFE of −34.44 kJ/mol. uark.eduacs.org | uark.eduacs.org |

| DFT(B3LYP)/6-311++G(d,p) | Potential energy surface mapping | Calculated energy profiles for intramolecular rotations. researchgate.net | researchgate.net |

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, are often used for higher accuracy and benchmarking. Second-order Møller-Plesset perturbation theory (MP2) is a common ab initio method applied to systems like 1,2-butanediol. researchgate.net

MP2 calculations, typically with a comprehensive basis set such as 6-311++G(d,p), have been crucial for detailed theoretical studies of 1,2-butanediol's conformational landscape. researchgate.net This level of theory has been used to calculate the relative energies of over 20 conformers and to determine the energy barriers for their interconversion, providing a more reliable picture than some DFT functionals alone. researchgate.net Benchmarking studies have shown that MP2 generally provides lower mean errors for conformational energies compared to standard DFT functionals like B3LYP when evaluated against high-accuracy coupled-cluster methods. nih.gov These high-level calculations are essential for accurately predicting the stereochemical outcomes and conformational preferences that are dictated by subtle energetic differences.

Density Functional Theory (DFT) Applications

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical investigations from static structures to the time-dependent behavior of molecules. These simulations provide a bridge between theoretical calculations and macroscopic properties.

For this compound, molecular dynamics (MD) simulations have been particularly useful in studying its behavior in solution. By employing force fields derived from high-level quantum mechanical calculations (e.g., B3LYP-D3(BJ)), researchers have simulated the hydration of 1,2-butanediol to compute its hydration free energy. uark.eduacs.org These simulations reveal the importance of proper sampling of solute conformations, as the ability of 1,2-butanediol to form intramolecular hydrogen bonds significantly influences its interaction with surrounding water molecules. uark.eduacs.org

Molecular simulations have also been applied to study the practical application of 1,2-butanediol, such as its separation from mixtures. Adsorption properties and diffusion have been investigated using MD simulations to understand the interaction of 1,2-butanediol with materials like zeolites. acs.org Furthermore, molecular modeling has been used to study the conformational characteristics of polymers that incorporate 1,2-butanediol as a monomeric unit, predicting how its inherent chirality and conformational preferences influence the helical structure of the resulting macromolecule. csic.es

Prediction of Stereochemistry and Chiral Recognition

The prediction of stereochemistry and the understanding of chiral recognition are fundamental aspects of studying chiral molecules. For this compound, computational methods are employed to predict its three-dimensional structure and how it is recognized by other chiral entities.

A detailed theoretical study of 1,2-butanediol has revealed a complex conformational landscape. Due to its four conformationally relevant three-fold rotational axes, 1,2-butanediol can exist in as many as 81 possible conformations. Computational methods, such as Density Functional Theory (DFT) at the B3LYP level and Møller-Plesset perturbation theory (MP2), have been used to investigate these conformers. These studies have shown that more than 20 conformers of 1,2-butanediol have relative energies within a 0-10 kJ mol⁻¹ range, indicating that they can contribute appreciably to the gas-phase equilibrium at room temperature. The conformational landscape of 1,2-butanediol is comparable to its dithiol analogue, 1,2-butanedithiol. For 1,2-butanedithiol, conformational searches using DFT (B3LYP-D3(BJ)) and ab initio (MP2) methods have predicted eight stable conformers within a 5 kJ mol⁻¹ energy range.

Theoretical calculations are also crucial in interpreting experimental data for stereochemical determination. For instance, the absolute configuration of 1,2-diols can be determined by comparing the ¹H NMR spectra of their bis-(R)- and bis-(S)-MPA (methoxyphenylacetic acid) esters. researchgate.netnih.gov Theoretical methods, including AM1, Hartree-Fock (HF), and DFT (B3LYP), are used to support the correlation between the observed chemical shift differences (ΔδRS) and the absolute configuration of the diol. researchgate.netnih.govresearchgate.net These calculations, along with experimental data from circular dichroism (CD) spectra, help in creating reliable models for assigning the absolute stereochemistry. researchgate.netnih.gov

Furthermore, computational modeling can predict chiroptical properties like Vibrational Circular Dichroism (VCD) spectra. By comparing computationally predicted VCD spectra with experimental ones, the absolute configuration of chiral molecules can be determined. msu.edunih.gov This approach has been successfully applied to related diols like 2,3-butanediol (B46004) and trans-1,2-cyclohexanediol, demonstrating the power of combining theoretical calculations with experimental spectroscopy for unambiguous stereochemical assignment. nih.gov The use of chiral solvents can also induce circular dichroism in achiral molecules, a phenomenon that can be studied and predicted using computational methods. mdpi.com

Table 1: Computational Methods in Stereochemical Analysis of 1,2-Diols

| Computational Method | Application | Key Findings | References |

|---|---|---|---|

| DFT (B3LYP), MP2 | Conformational analysis of 1,2-butanediol | Identified over 20 low-energy conformers, highlighting the molecule's flexibility. | |

| AM1, HF, DFT (B3LYP) | Supporting NMR-based stereochemical determination | Correlated calculated chemical shifts with experimental data to validate methods for assigning absolute configuration. | researchgate.netnih.govresearchgate.net |

| DFT/GVPT2 | Prediction of IR and VCD spectra | Enabled unbiased assignment and interpretation of vibrational spectra for stereochemical analysis. | nih.gov |

| Molecular Dynamics (MD) Simulations | Calculation of hydration free energies | Demonstrated the importance of sampling solute conformations, including intramolecular hydrogen bonds, for accurate predictions. | acs.org |

Understanding Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis often utilizes enzymes to perform highly specific and selective chemical transformations. Computational studies are invaluable for understanding how this compound interacts with enzymes at a molecular level, which is crucial for applications like chiral resolution and the synthesis of valuable chemicals.

A key application is the production of 1-hydroxy-2-butanone, an important intermediate for the anti-tuberculosis drug ethambutol, through the oxidation of 1,2-butanediol. mdpi.com Studies have identified specific enzymes, namely (2R, 3R)- and (2S, 3S)-butanediol dehydrogenases (BDH) from Serratia sp. T241, that can efficiently and stereoselectively convert (R)- and this compound, respectively. mdpi.comresearchgate.net This stereospecificity allows for the chiral resolution of a racemic mixture of 1,2-butanediol. mdpi.comresearchgate.net

Computational tools like molecular docking are employed to investigate the interactions between the substrate and the enzyme's active site. hanspub.orgnih.govresearchgate.netmdpi.com For example, molecular docking of different chiral substrates into the active site of R,R-2,3-butanediol dehydrogenase from Bacillus subtilis helped to explain the experimentally observed reaction priorities. nih.gov Such studies can reveal key amino acid residues involved in substrate binding and catalysis. nih.gov By identifying these residues, site-directed mutagenesis can be rationally designed to improve an enzyme's activity, selectivity, or stability. nih.govnih.govacs.org

In silico screening of different dehydrogenases can be performed to identify promising candidates for specific biocatalytic processes. researchgate.net For instance, docking studies can help validate the selection of enzymes with high affinity for a particular substrate. researchgate.net Furthermore, computational modeling of enzyme pathways can predict the most effective strategies for organizing multiple enzymes to enhance metabolic flux, which is relevant for the multi-step biocatalytic production of chemicals. annualreviews.org

The engineering of radical enzymes, which can be involved in diol dehydration, also benefits from computational modeling. nih.govacs.org Quantum mechanical (QM) methods are particularly suited for studying the complex electronic interactions in radical chemistry, providing insights that can guide the engineering of these powerful biocatalysts. nih.govacs.org

Table 2: Enzymes in the Biocatalysis of 1,2-Butanediol Enantiomers

| Enzyme | Source Organism | Substrate Specificity | Application | References |

|---|---|---|---|---|

| (2S, 3S)-Butanediol Dehydrogenase (ssbdh) | Serratia sp. T241 | This compound | Production of 1-hydroxy-2-butanone; Chiral resolution of 1,2-butanediol | mdpi.comresearchgate.net |

| (2R, 3R)-Butanediol Dehydrogenase (rrbdh) | Serratia sp. T241 | (R)-1,2-Butanediol | Production of 1-hydroxy-2-butanone; Chiral resolution of 1,2-butanediol | mdpi.comresearchgate.net |

| Glycerol (B35011) Dehydrogenase | - | (2R,3R)-2,3-butanediol, (R)-1,2-propanediol | Oxidation of various diols | hanspub.org |

| Diol Dehydratase | Klebsiella pneumoniae | Glycerol, 1,2-propanediol, 1,2-butanediol | Dehydration of diols | nih.govacs.org |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The synthesis of enantiopure (S)-1,2-butanediol remains a significant challenge, spurring the development of highly selective catalytic systems. Research is bifurcated into biocatalytic and chemical catalysis, with both avenues showing considerable promise.

A prominent biocatalytic approach involves the kinetic resolution of racemic 1,2-butanediol (B146104) mixtures using whole-cell biocatalysts. Scientists have engineered Escherichia coli to co-express specific enzymes that selectively oxidize the (R)-enantiomer, leaving the desired (S)-enantiomer untouched and in high purity. mdpi.comresearchgate.net For instance, research has identified that (2R, 3R)-butanediol dehydrogenase (BDH) from Serratia sp. T241 efficiently transforms (R)-1,2-BD into 1-hydroxy-2-butanone. mdpi.comresearchgate.net By creating a biocatalyst that combines this enzyme with an NADH oxidase (NOX) for cofactor regeneration, researchers have achieved the production of enantiopure this compound. mdpi.comresearchgate.net In one study, an engineered E. coli strain was able to resolve a 300 mM racemic 1,2-butanediol mixture, yielding 135.68 mM of this compound with 100% purity. mdpi.comresearchgate.net

Table 1: Performance of Engineered E. coli Biocatalysts in Chiral Resolution of 1,2-Butanediol

| Biocatalyst System | Target Product | Initial Substrate (rac-1,2-BD) | Final Product Concentration | Product Purity (% ee) | Reference |

|---|---|---|---|---|---|

| E. coli co-expressing (2R, 3R)-BDH, NOX, and VHB | This compound | 300 mM | 135.68 mM | 100% | mdpi.comresearchgate.net |

| E. coli co-expressing (2S, 3S)-BDH, NOX, and VHB | (R)-1,2-Butanediol | 200 mM | 112.43 mM | 100% | mdpi.com |

In parallel, non-enzymatic chemical catalysis is being explored. One notable system employs a nitrogen-tethered bisimidazoline-copper(I) complex for the kinetic resolution of racemic 1,2-diols via benzoylation. clockss.org While initial attempts with simple 1,2-diols resulted in moderate enantioselectivity, the approach establishes a foundation for developing new, highly efficient chemo-catalysts. clockss.org Future work in this area will likely focus on ligand design and reaction optimization to improve the enantiomeric excess and substrate scope, offering a valuable alternative to biocatalysis. clockss.orgacs.org

Bio-based Production of this compound from Sustainable Feedstocks

A paradigm shift in chemical manufacturing involves moving from petrochemical feedstocks to renewable bioresources. ieabioenergy.com For 1,2-butanediol, this has led to pioneering research in metabolic engineering to create microorganisms capable of producing the diol directly from sugars.

Until recently, no natural biosynthetic pathway for 1,2-butanediol was known. nih.gov A significant breakthrough was the design and implementation of a non-natural synthetic pathway in Escherichia coli for the de novo production of 1,2-butanediol from glucose. nih.gov This engineered pathway extends the L-threonine synthesis pathway by incorporating two additional enzymatic steps to convert L-threonine into 2-hydroxybutyric acid and subsequently into 1,2-butanediol. nih.gov The proof-of-concept study achieved a titer of 0.15 g/L of 1,2-butanediol, laying the groundwork for future optimization and industrial-scale bio-production from renewable carbohydrates. nih.gov

The broader field of diol biosynthesis provides a roadmap for future enhancements. Research on related compounds like 2,3-butanediol (B46004) and 1,3-butanediol (B41344) demonstrates the potential of using diverse and sustainable feedstocks, including:

Lignocellulosic biomass: Sugars derived from wood residues or agricultural waste. taylorfrancis.com

Crude glycerol (B35011): A major byproduct of biodiesel production. taylorfrancis.com

Food waste: Converting organic waste streams into valuable chemicals, contributing to a circular economy. vt.edu

Future research will focus on optimizing the engineered 1,2-butanediol pathway, improving enzyme kinetics, eliminating competing metabolic pathways, and adapting the engineered microbes to utilize these alternative, low-cost feedstocks. nih.govresearchgate.net This will be crucial for making the bio-based production of this compound economically competitive and environmentally sustainable. mdpi.com

Applications in Advanced Materials and Nanoscience

The unique chiral structure of this compound makes it an attractive building block for advanced materials and applications in nanoscience, areas where precise molecular architecture can impart novel functions.

In polymer science, this compound holds potential as a monomer for creating biodegradable polyesters and poly(ester amides). mdpi.comresearchgate.net The incorporation of a chiral diol into the polymer backbone can influence its physical properties, such as crystallinity, thermal behavior, and degradation rate. This could lead to the development of specialized biomaterials for applications in drug delivery systems, soft tissue engineering, or as advanced hydrogels. mdpi.com

In the realm of nanoscience, diols have been used as capping agents or solvents in the synthesis of nanoparticles. For example, 1,4-butanediol (B3395766) has been employed in the solvothermal synthesis of monodispersed cerium oxide nanoparticles (CeNPs), controlling their size and preventing agglomeration. mdpi.com The use of a chiral diol like this compound in similar processes could potentially induce chirality in the resulting nanoparticles, opening up new possibilities for chiral plasmonics, enantioselective catalysis, and sensing applications. This remains a speculative but exciting frontier for future research.

Integration of AI and Machine Learning in this compound Research

The complexity of optimizing biological and chemical processes necessitates advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies capable of accelerating the research and development cycle for this compound. nih.gov

Key areas where AI and ML are expected to make an impact include:

Enzyme Engineering: Directed evolution and rational design of enzymes, such as the butanediol (B1596017) dehydrogenases used for chiral resolution, can be guided by ML models. nih.gov These models can predict how specific mutations will affect enzyme activity and selectivity, drastically reducing the experimental effort required to screen vast libraries of enzyme variants. nih.gov

Downstream Process Optimization: The separation of 1,2-butanediol from complex fermentation broths is a major bottleneck. aiche.org ML-driven, high-throughput workflows can rapidly screen thousands of potential extraction solvents to identify the most efficient and environmentally benign options, a task that would be prohibitively time-consuming with conventional methods. aiche.org

Formulation and Solubility Prediction: For applications in pharmaceuticals or advanced materials, understanding the solubility of this compound in various systems is critical. ML models, trained on experimental data and molecular descriptors, can accurately predict solubility in complex mixtures like deep eutectic solvents, facilitating the rational design of new formulations. mdpi.com

Metabolic Modeling: AI can be used to analyze complex -omics data (genomics, proteomics, metabolomics) from engineered microbes. mdpi.com This allows for the creation of predictive models of cellular metabolism, helping researchers identify bottlenecks in production pathways and devise strategies for enhancing the yield of this compound. mdpi.com

By integrating these computational approaches, researchers can navigate the vast parameter space of synthesis, purification, and formulation with greater speed and precision, ultimately shortening the timeline from laboratory discovery to industrial application. scholaris.ca

Environmental Impact and Sustainability in this compound Production

The drive towards a circular economy and reduced carbon emissions is a central theme in modern chemical production. ieabioenergy.com The production of this compound is at a nexus of this transition, with emerging bio-based routes offering significant environmental advantages over traditional petrochemical methods.

Conventional chemical synthesis of diols often relies on the oxidation or hydrolysis of petroleum-derived precursors like butene, processes that are energy-intensive and contribute to greenhouse gas emissions. mdpi.comacs.org In contrast, bio-based production utilizes renewable feedstocks like glucose, which are carbon-neutral as the carbon dioxide released during fermentation is offset by the CO2 absorbed by the plants during photosynthesis. nih.govmdpi.com

Studies on analogous bio-based chemicals provide a quantitative glimpse into the potential benefits. For example, the production of bio-based 2,3-butanediol is estimated to result in 36% lower CO2 emissions compared to its petroleum-based counterpart. mdpi.com Furthermore, the development of biorefineries that utilize waste streams, such as agricultural residues or industrial byproducts like glycerol, enhances sustainability by minimizing waste and creating value from low-cost inputs. upv.esresearchgate.net

Q & A

Q. How is the molecular weight of (S)-1,2-butanediol determined experimentally?

The molecular weight of this compound (C₄H₁₀O₂) is calculated by summing the atomic weights of its constituent atoms:

- Carbon (4 atoms × 12.0107 g/mol) = 48.0428 g/mol

- Hydrogen (10 atoms × 1.008 g/mol) = 10.08 g/mol

- Oxygen (2 atoms × 15.9994 g/mol) = 31.9988 g/mol Total molecular weight = 90.1216 g/mol . Experimental validation via mass spectrometry or gas chromatography (GC) is recommended, using reference standards for calibration .

Q. What are the key physical properties of this compound relevant to laboratory handling?

Key properties include:

- Boiling point : ~195–200°C (varies with purity and pressure)

- Solubility : Miscible with water and polar organic solvents (e.g., ethanol, acetone)

- Density : ~1.02 g/cm³ at 20°C

- Viscosity : Higher than water due to hydrogen bonding . Researchers should use these properties to design storage conditions (e.g., airtight containers to prevent hygroscopic absorption) and solvent systems for reactions .

Q. What synthetic routes are commonly used to produce this compound in research settings?

Two primary methods are:

- Biocatalytic conversion : Gluconobacter oxydans DSM 2003 oxidizes 1,2-butanediol enantioselectively to (R)-2-hydroxybutyric acid, leaving (S)-enantiomer residues .

- Chemical synthesis : Asymmetric hydrogenation of 1,2-butanedione using chiral catalysts (e.g., Ru-BINAP complexes) . Purity assessment via chiral chromatography (e.g., HPLC with amylose-based columns) is critical .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in electro-oxidation studies?

Vicinal hydroxyl groups in this compound lower the energy barrier for C–C bond cleavage during electro-oxidation compared to non-vicinal diols (e.g., 1,3- or 1,4-butanediol). Density functional theory (DFT) calculations show energy gaps of 2.491 eV for 1,2-BDO vs. >3 eV for other isomers, correlating with faster reaction kinetics . Experimental validation using cyclic voltammetry in alkaline media (e.g., 0.1 M NaOH) is recommended to observe oxidation peaks at ~−0.2 V vs. Ag/AgCl .

Q. What methodological challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include:

- Low volatility for GC analysis → Derivatization with benzoyl chloride via Schotten-Baumann reaction to form stable esters .

- Matrix interference in serum → Solid-phase extraction (SPE) using C18 cartridges prior to LC-MS/MS analysis .

- Enantiomeric resolution → Chiral columns (e.g., Chiralpak AD-H) with mobile phases of hexane:isopropanol (90:10) .

Q. How can adsorption studies using NaY zeolite optimize the separation of this compound from ethylene glycol in mixed systems?

NaY zeolite exhibits higher affinity for ethylene glycol (EG) due to stronger hydrogen bonding with its smaller molecular size. Fixed-bed column tests show:

- Adsorption capacity : 1.2 mmol/g for EG vs. 0.8 mmol/g for 1,2-BDO at 25°C .

- Selectivity : Adjustable via temperature (higher selectivity at 40°C) and feed concentration. Molecular dynamics simulations recommend pore size optimization (~7.4 Å) to enhance separation efficiency .

Data Interpretation & Contradictions

Q. How do researchers reconcile discrepancies in reported selectivity for 1,2-butanediol synthesis under varying water content?

Selectivity ranges from 70% to 92% depending on water excess, as water competes with diols for catalytic sites. For example, in transesterification with dimethyl carbonate (DMC), excess water shifts equilibrium toward byproducts (e.g., 1,2-butanediol monocarbonate). Kinetic modeling using MATLAB or Aspen Plus can optimize water/diol ratios to minimize side reactions .

Q. Why do enantiomeric excess (%ee) values vary in biocatalytic production of this compound, and how is this controlled?

Gluconobacter oxydans produces (R)-2-hydroxybutyric acid with 99.7% ee from racemic 1,2-BDO, but residual (S)-enantiomer purity depends on reaction time and substrate loading. Prolonged incubation (>24 h) risks microbial degradation. Periodic sampling coupled with polarimetric analysis ensures optimal termination .

Safety & Handling

Q. What safety protocols are essential for handling enantiomerically pure this compound in laboratory settings?

- PPE : Nitrile gloves (EN 374 standard), lab coat, and vapor respirator if volatilized .

- Spill management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .

- Storage : Airtight containers under nitrogen to prevent oxidation. LD₅₀ (rat, oral) = 16 g/kg, requiring strict waste disposal compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.